9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22BrN5O2 and its molecular weight is 480.366. The purity is usually 95%.
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Scientific Research Applications
Bromophenols and Purine Derivatives in Scientific Research
1. Marine-Derived Bromophenols
Compounds similar to the one mentioned have been isolated from marine sources, such as the red alga Rhodomela confervoides. These molecules, including bromophenols coupled with nucleoside base derivatives, have been studied for their structures and potential biological activities, highlighting the marine ecosystem as a valuable source for novel compounds with potential research and therapeutic applications (Ma et al., 2007).
2. Heterocyclic Compound Synthesis
Research into the photochemical arylation of N-substituted enaminones indicates methodologies for synthesizing heterocyclic compounds, including purine derivatives. Such synthetic strategies are crucial for developing novel compounds with potential applications in medicinal chemistry and drug discovery (Iida et al., 1978).
3. Novel Drug Development
Studies have also focused on the synthesis of tricyclic xanthine derivatives, including tetrahydropyrazino[2,1-f]purinediones, for potential applications in neurodegenerative diseases. These compounds exhibit multitarget drug properties, acting on adenosine receptors and monoamine oxidases, suggesting their utility in symptomatic as well as disease-modifying treatment of conditions like Parkinson's and Alzheimer's diseases (Brunschweiger et al., 2014).
4. C-C Bond Formation and Pyrimidine-Annulated Heterocycles
The synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones demonstrates the utility of radical cyclization for creating C-C bonds, a key process in the development of pyrimidine-annulated heterocycles. Such chemical transformations are valuable for the synthesis of complex molecular architectures found in pharmaceuticals and research chemicals (Majumdar & Mukhopadhyay, 2003).
Properties
IUPAC Name |
9-(4-bromophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O2/c1-15-5-3-6-16(13-15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(11-4-12-28(19)22)18-9-7-17(24)8-10-18/h3,5-10,13H,4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSPNMQJVOCTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)Br)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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